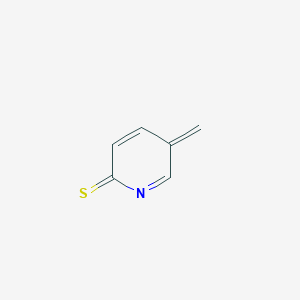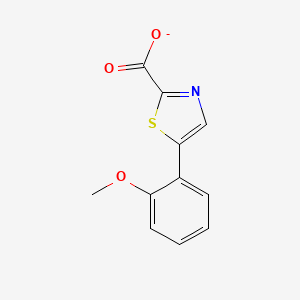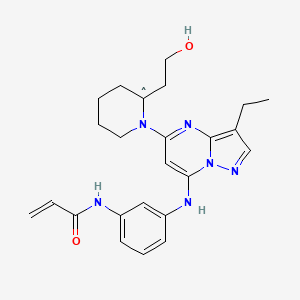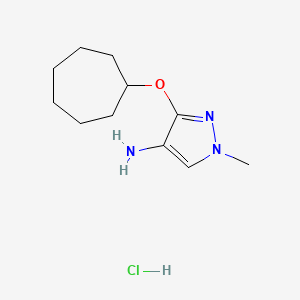
5-Methylidenepyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylidenepyridine-2-thione is a heterocyclic organic compound that features a pyridine ring with a thione group at the 2-position and a methylidene group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidenepyridine-2-thione can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with sodium methanethiolate, followed by the introduction of a methylidene group through a Wittig reaction. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, the reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to scale up the production while maintaining the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylidenepyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methylidenepyridine-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methylidenepyridine-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but these interactions contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-ethylpyridine: Another pyridine derivative with different substituents, used in the production of nicotinic acid and nicotinamide.
1-Oxopyridine-2-thione: A related compound with an oxo group instead of a methylidene group, known for its coordination chemistry with transition metals.
Uniqueness
5-Methylidenepyridine-2-thione is unique due to the presence of both a thione and a methylidene group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H5NS |
|---|---|
Peso molecular |
123.18 g/mol |
Nombre IUPAC |
5-methylidenepyridine-2-thione |
InChI |
InChI=1S/C6H5NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H2 |
Clave InChI |
NPXRYFIUWHIWQT-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC(=S)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)

![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)

![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)



